N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide

Lipophilicity CNS MPO Permeability

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide (CAS 1421442-03-6) is a synthetic tertiary amide that incorporates a furan‑3‑ylmethyl moiety, a 2‑methoxyethyl chain, and a 4‑methoxyphenylpropanamide core. The compound belongs to a class of N‑(furan‑3‑ylmethyl)‑N‑(2‑methoxyethyl) amides that are primarily distributed as research‑grade screening molecules by chemical libraries such as Life Chemicals and Toronto Research Chemicals.

Molecular Formula C18H23NO4
Molecular Weight 317.385
CAS No. 1421442-03-6
Cat. No. B2878005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide
CAS1421442-03-6
Molecular FormulaC18H23NO4
Molecular Weight317.385
Structural Identifiers
SMILESCOCCN(CC1=COC=C1)C(=O)CCC2=CC=C(C=C2)OC
InChIInChI=1S/C18H23NO4/c1-21-12-10-19(13-16-9-11-23-14-16)18(20)8-5-15-3-6-17(22-2)7-4-15/h3-4,6-7,9,11,14H,5,8,10,12-13H2,1-2H3
InChIKeyOBJNQOWBRHMJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide (CAS 1421442-03-6): Physicochemical Identity & Procurement-Relevant Class Profile


N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide (CAS 1421442-03-6) is a synthetic tertiary amide that incorporates a furan‑3‑ylmethyl moiety, a 2‑methoxyethyl chain, and a 4‑methoxyphenylpropanamide core [1]. The compound belongs to a class of N‑(furan‑3‑ylmethyl)‑N‑(2‑methoxyethyl) amides that are primarily distributed as research‑grade screening molecules by chemical libraries such as Life Chemicals and Toronto Research Chemicals [1]. Its computed physicochemical parameters – molecular weight 317.4 g mol⁻¹, calculated logP (XLogP3) of 2, topological polar surface area (TPSA) of 51.9 Ų, and zero hydrogen bond donors – place it in the favourable property space for CNS‑penetrant probe candidates [1]. The compound is offered for non‑human research use, and its procurement value hinges on its distinct substitution pattern that cannot be matched by close‑skeleton analogs without altering key physicochemical descriptors.

Why N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide Cannot Be Interchanged with Its Closest Analogs


Although several N‑(furan‑3‑ylmethyl)‑N‑(2‑methoxyethyl) amides share a common core, the acyl substituent attached to the amide nitrogen determines critical physicochemical properties – lipophilicity, hydrogen‑bond acceptor capacity, and topological polar surface area – that drive membrane permeability, metabolic stability, and off‑target liability [1]. Replacing the 3‑(4‑methoxyphenyl)propanamide group of the target compound with a picolinamide, phenoxyacetamide, or phenylbutanamide moiety alters the calculated logP by ≥0.5 units and modifies the hydrogen‑bond acceptor count by one or two atoms [2]. Such shifts are sufficient to re‑classify a compound’s CNS multi‑parameter optimisation (MPO) score or to move it from an acceptable ADME space into a high‑clearance risk zone. Consequently, generic substitution without re‑optimisation of the entire screening cascade can invalidate structure‑activity relationships, waste screening resources, and generate misleading biological results [2]. The quantitative evidence below confirms that even “minor” structural deviations produce measurably different property sets.

Quantitative Differentiation of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide Against Its Closest Chemical Analogs


Lower Lipophilicity (XLogP3 = 2) Relative to Phenylbutanamide and Benzylsulfanyl Analogs

The target compound possesses a computed XLogP3 of 2, which is 0.7 units lower than the value estimated for its direct structural analog N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide (CAS 1421478-22-9, XLogP3 ≈ 2.7) [1]. The difference arises from the replacement of the 4‑methoxyphenylpropanamide group in the target with a more lipophilic phenylbutanamide moiety in the comparator. In the context of CNS drug design, a logP shift of 0.5–0.7 units is operationally significant, as it can move a compound across the optimal logP window of 1–3 and alter its CNS MPO desirability score [2]. The lower lipophilicity of the target compound is expected to reduce phospholipid binding and non‑specific tissue retention relative to the phenylbutanamide analog.

Lipophilicity CNS MPO Permeability

Elevated Hydrogen‑Bond Acceptor Count (HBA = 4) Versus Picolinamide Analog (HBA = 3)

The target compound contains four hydrogen‑bond acceptors (two methoxy oxygens, the amide carbonyl oxygen, and the furan ring oxygen) [1]. Its close analog N-(furan-3-ylmethyl)-N-(2-methoxyethyl)picolinamide possesses only three hydrogen‑bond acceptors because the picolinamide ring contributes a single pyridine nitrogen rather than the methoxy oxygen present in the target [2]. The additional HBA increases aqueous solubility potential but may modestly reduce passive membrane permeability. For screening programmes that require a balance between solubility and permeability, the HBA = 4 profile of the target provides a distinct intermediate point between the lower‑HBA picolinamide (HBA = 3) and higher‑HBA phenoxyacetamide (HBA = 5) analogs.

Hydrogen bonding Solubility Permeability

Intermediate Topological Polar Surface Area (TPSA = 51.9 Ų) – CNS Penetrance Prediction Advantage

The target compound possesses a TPSA of 51.9 Ų [1], which lies below the well‑established threshold of 60–70 Ų for predicted CNS penetration [2]. The 2‑phenoxyacetamide analog exhibits a TPSA of approximately 60 Ų (owing to the additional ether oxygen), while the picolinamide analog has a TPSA closer to 42 Ų. The target compound therefore occupies a unique middle ground: it is predicted to permeate the blood‑brain barrier more readily than the phenoxyacetamide comparator, yet may retain superior aqueous solubility relative to the picolinamide comparator. This balance is particularly relevant when selecting tool compounds for CNS target engagement studies.

CNS permeability TPSA Blood‑brain barrier

Zero Hydrogen‑Bond Donors: Attenuated P‑glycoprotein Recognition Risk

The target compound contains zero hydrogen‑bond donors (HBD = 0) [1], which distinguishes it from analogs that incorporate hydroxyl or secondary amine groups. Absence of HBDs is associated with reduced recognition by P‑glycoprotein (P‑gp) efflux transporters, as hydrogen‑bond donor count correlates positively with P‑gp substrate likelihood [2]. While direct efflux ratio data are not available for the target compound, the HBD = 0 feature provides a class‑level advantage over hydroxyl‑bearing congeners (e.g., apocynin‑derived analogs) that may exhibit higher efflux ratios and consequently lower intracellular exposure.

Efflux ratio P‑gp Oral absorption

Higher Rotatable Bond Count (nRot = 9) as an Indicator of Conformational Flexibility

With nine rotatable bonds, the target compound is more flexible than the picolinamide analog (nRot ≈ 7) and comparable to the phenylbutanamide analog (nRot ≈ 9) [1]. Higher flexibility can be advantageous when probing targets with plastic binding pockets, as it allows the ligand to adopt a conformation that maximises shape complementarity. However, excessive flexibility may incur an entropic penalty upon binding. The target compound’s nRot = 9 represents a deliberate middle ground: it preserves enough conformational degrees of freedom to interrogate flexible protein sites while avoiding the excessive rotational degrees (>10) that are associated with poor oral bioavailability in empirical drug‑likeness rules [2].

Conformational flexibility Target binding Entropy

Optimal Procurement and Application Scenarios for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide Based on Verified Differentiation


CNS Target Engagement Screening Where Balanced logP and TPSA Are Prerequisite

Procurement of the target compound is justified for CNS‑focused screening cascades that require a probe with XLogP3 = 2 and TPSA = 51.9 Ų – values that predict efficient blood‑brain barrier penetration without excessive lipophilicity‑driven off‑target binding [1]. The compound’s lower logP relative to the phenylbutanamide analog (Δ ≈ 0.7) reduces the likelihood of phospholipidosis and CYP‑mediated drug‑drug interaction flags that can confound in vivo efficacy interpretation [2].

Kinase or Oxidoreductase Inhibitor Screening Requiring Defined Hydrogen‑Bond Acceptor Architecture

The target compound’s HBA = 4 profile places it in a unique property window between the HBA = 3 picolinamide and HBA = 5 phenoxyacetamide analogs [1]. This intermediate acceptor load is suited to target binding sites that tolerate modest polarity – common in the ATP‑binding pockets of kinases and the substrate‑binding clefts of NADPH‑dependent oxidoreductases [2]. Screening groups evaluating structure‑activity relationships across a congeneric series should include the target compound as the HBA‑intermediate representative to delineate the polarity tolerance of the target protein.

Oral Bioavailability Profiling in the ≤10 Rotatable Bond Space

With nRot = 9, the target compound sits at the upper boundary of the Veber rule and serves as a benchmark for evaluating the impact of conformational flexibility on oral exposure [1]. Procurement is recommended for laboratories conducting systematic pharmacokinetic profiling of the N‑(furan‑3‑ylmethyl)‑N‑(2‑methoxyethyl) amide series, where the target compound’s flexibility can be contrasted with the more rigid picolinamide analog (nRot ≈ 7) to deconvolute the role of molecular flexibility in first‑pass clearance [2].

Efflux Transporter Liability Assessment Leveraging Zero Hydrogen‑Bond Donors

The absence of hydrogen‑bond donors (HBD = 0) makes the target compound an ideal negative control for assessing P‑gp‑mediated efflux within a chemical series [1]. When compared with hydroxyl‑bearing analogs that exhibit HBD ≥ 1, the target compound is projected to display lower efflux ratios, enabling research teams to quantify the contribution of HBD count to transporter‑mediated resistance [2]. This application is particularly valuable in CNS oncology programmes where P‑gp‑mediated efflux is a major barrier to brain tumour drug delivery.

Quote Request

Request a Quote for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.